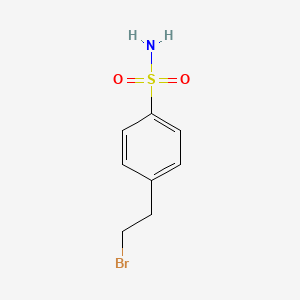

4-(2-Bromoethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Bromoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antidiabetic Drug Development

One of the primary applications of 4-(2-Bromoethyl)benzenesulfonamide is as a precursor in the synthesis of sulfonylurea derivatives, which are widely used in the treatment of type 2 diabetes. These derivatives work by stimulating insulin secretion from pancreatic beta cells. Notable sulfonylureas synthesized from this compound include glipizide, glimepiride, and gliquidone, which have been shown to effectively lower blood glucose levels in diabetic patients .

1.2 Antibacterial Properties

The sulfonamide moiety of this compound imparts antibacterial properties by acting as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism positions the compound as a potential candidate for developing new antibacterial agents.

1.3 Antiviral Activity

Research indicates that certain derivatives of this compound may exhibit antiviral activity against viruses such as Chikungunya and Zika. The structural modifications of the sulfonamide group can enhance binding affinity to viral targets, making it a focus for antiviral drug development.

Biochemical Research

2.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with various biological targets. These studies reveal that modifications to the compound can significantly influence its binding affinity and selectivity. For instance, research has shown that altering the substituents on the benzenesulfonamide can affect its interaction with enzymes involved in metabolic pathways.

2.2 Interaction with Serum Proteins

A study explored the interaction mechanisms between this compound and human serum albumin (HSA). The findings indicated that these interactions could influence the pharmacokinetics of the drug, affecting its therapeutic efficacy and distribution within the body .

Material Science Applications

3.1 Synthesis of Functional Materials

In addition to its biological applications, this compound has potential uses in synthesizing functional materials. Its ability to form covalent bonds with various substrates makes it valuable in creating polymeric materials with tailored properties for specific applications, such as drug delivery systems or biosensors.

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C8H10BrNO2S |

|---|---|

Molekulargewicht |

264.14 g/mol |

IUPAC-Name |

4-(2-bromoethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

InChI-Schlüssel |

MDSVZAOASLDVPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.